molecular formula C37H70O5 B173275 2-Oleoyl-3-palmitoyl-sn-glycerol CAS No. 1656-83-3

2-Oleoyl-3-palmitoyl-sn-glycerol

Cat. No. B173275
CAS RN: 1656-83-3
M. Wt: 594.9 g/mol
InChI Key: YEJYLHKQOBOSCP-QEJMHMKOSA-N
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Description

2-Oleoyl-3-palmitoyl-sn-glycerol, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs .


Molecular Structure Analysis

The systematic IUPAC name of 2-Oleoyl-3-palmitoyl-sn-glycerol is (2R)-3-(Hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate . Its chemical formula is C42H82NO8P and it has a molar mass of 760.091 g·mol−1 .


Physical And Chemical Properties Analysis

2-Oleoyl-3-palmitoyl-sn-glycerol is a crystalline solid .

Scientific Research Applications

Binary Phase Behavior in Palm Oil

Research has found that 2-Oleoyl-3-palmitoyl-sn-glycerol (OOP) plays a significant role in the crystallization process of palm oil. Thermodynamic and kinetic studies reveal that OOP has two polymorphs, crucial for the oil's consistency and quality. The interactions of OOP with other molecular species like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) are critical for the physical properties of palm oil, impacting its usage in various industries (Zhang, Ueno, Miura, & Sato, 2007).

Enzyme-Assisted Synthesis

In a study focusing on phospholipids, 2-Oleoyl-3-palmitoyl-sn-glycerol was used as a starting material for the enzyme-assisted synthesis of specific phospholipids. This approach demonstrates the potential of using 2-Oleoyl-3-palmitoyl-sn-glycerol in the creation of complex lipid structures, valuable in research and industrial applications (Bogojevic & Leung, 2020).

Impact on Lipid Bilayers

Investigations into the effects of calcium on lipid bilayers used 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 2-Oleoyl-3-palmitoyl-sn-glycerol. This research provides insights into the structural changes in lipid bilayers, which are fundamental in understanding cell membrane dynamics and can have implications in drug delivery systems and membrane-related studies (Picas et al., 2009).

Application in Neutron Reflectometry

In a study related to eukaryotic cell membranes, 2-Oleoyl-3-palmitoyl-sn-glycerol was used for detailed structural studies through neutron techniques. This application highlights the utility of this compound in biophysical research, especially in understanding the complexities of cell membrane structures (Yepuri et al., 2016).

Role in Enzymatic Specificity

Research on the specificities of glycerol-3-phosphate acyltransferase and monoacylglycerol-3-phosphate acyltransferase from chloroplasts has demonstrated the role of 2-Oleoyl-3-palmitoyl-sn-glycerol in defining the fatty acid selectivity of these enzymes. This finding is crucial for understanding the biosynthesis of lipids in plants (Frentzen, Heinz, McKeon, & Stumpf, 2005).

Future Directions

2-Oleoyl-3-palmitoyl-sn-glycerol continues to be an important phospholipid for biophysical experiments . It is used in systems mimicking the cell membrane such as Nanodiscs , and it is likely that it will continue to be used in similar applications in the future.

properties

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYLHKQOBOSCP-QEJMHMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150388
Record name (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oleoyl-3-palmitoyl-sn-glycerol

CAS RN

1656-83-3
Record name (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1656-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoylglycerol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PALMITOYL-2-OLEOYLGLYCEROL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9443SF4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
P Villeneuve, M Pina, D Montet, G Renard… - Chemistry and physics of …, 1994 - Elsevier
… tivity for the very short chains often located at the same position in natural TGs, especially milk fat, we attempted to apply this method to obtain 1butyroyl 2-oleoyl 3-palmitoyl sn glycerol. …
Number of citations: 20 www.sciencedirect.com
T Takagi, Y Ando - Journal of the American Oil Chemists' Society, 1995 - Springer
… the fatty acid distribution is simple, and it suggests that 1,3-dipalmitoyl-2-oleoyl-glycerol (POPTG), 1,3-distearoyl-2-oleoyl-glycerol (SOS-TG), 1-stearoyl2-oleoyl-3-palmitoyl-sn-glycerol (…
Number of citations: 27 link.springer.com
JCM Barreira, S Casal, ICFR Ferreira, AM Peres… - Food and Chemical …, 2012 - Elsevier
… , 1-oleoyl-2-linoleoyl-3-linoleoyl-sn-glycerol, 1-linoleoyl-2-linoleoyl-3-palmitoyl-sn-glycerol, 1-oleoyl-2-linoleoyl-3-oleoyl-sn-glycerol and 1-linoleoyl-2-oleoyl-3-palmitoyl-sn-glycerol …
Number of citations: 57 www.sciencedirect.com
MP Bonham, KM Linderborg, A Dordevic, AE Larsen… - Lipids, 2013 - Springer
Using lipidomic methodologies the impact that meal lipid composition and metabolic syndrome (MetS) exerts on the postprandial chylomicron triacylglycerol (TAG) response was …
Number of citations: 36 link.springer.com
P Villeneuve, M Pina, D Montet, J Graille - Chemistry and physics of lipids, 1995 - Elsevier
… We then described the synthesis of the chiral TG, 1-butyroyl 2-oleoyl 3palmitoyl sn glycerol. We now go on to describe the extension of this method to the synthesis of racemic TGs. …
Number of citations: 36 www.sciencedirect.com
JE Johnson, ML Zimmerman, DL Daleke… - Biochemistry, 1998 - ACS Publications
This study addresses the molecular basis for protein kinase C's specific activation by phosphatidylserine. Specifically, we ask whether protein kinase C's phospholipid specificity arises …
Number of citations: 58 pubs.acs.org
IC Chandler, PT Quinlan, GP McNeill - Journal of the American Oil …, 1998 - Springer
… of 0.11), over 80% of the stereoisomers present were found to be 1-stearoyl-2-oleoyl-3-palmitoyl-snglycerol. As this was found at 60% conversion, this procedure provides a practical …
Number of citations: 39 link.springer.com
S Boukhchina, J Gresti, H Kallel… - Journal of the American …, 2003 - Wiley Online Library
Stereospecific analysis of TAG from a sunflower seed oil of Tunisian origin was performed. The TAG were first fractionated according to chain length and degree of unsaturation by RP‐…
Number of citations: 11 aocs.onlinelibrary.wiley.com
JE Johnson, J Giorgione, AC Newton - Biochemistry, 2000 - ACS Publications
… 2-Oleoyl-3-palmitoyl-sn-glycerol was synthesized as described previously ( 20). Lipid purity was analyzed by thin-layer chromatography, and concentrations were determined by …
Number of citations: 203 pubs.acs.org
SD Stamatov, J Stawinski - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… 1-O-Triisopropylsilyl-2-oleoyl-3-palmitoyl-sn-glycerol 24. Prepared in two steps by silylation of 3-palmitoyl-sn-glycerol (0.661 g, 2.00 mmol) with triisopropylchlorosilane (0.550 mL, 2.60 …
Number of citations: 40 pubs.rsc.org

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